

# Application Note: Quantification of Captafol using a Validated HPLC-UV Method

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|----------------------|----------|-----------|
| Compound Name:       | Captafol |           |
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#### **Abstract**

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Captafol**. The described protocol is applicable for the determination of **Captafol** in technical materials and formulated products and can be adapted for residue analysis in various sample matrices with appropriate sample preparation. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a straightforward and efficient analytical solution for researchers, scientists, and professionals in drug development and agricultural science.

#### Introduction

**Captafol** is a broad-spectrum fungicide that has been used in agriculture to protect crops from fungal diseases. Due to regulatory scrutiny and concerns about its toxicological profile, accurate and sensitive analytical methods are essential for monitoring its presence in various samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the quantification of such compounds. This application note provides a detailed protocol for the determination of **Captafol**, including chromatographic conditions, sample preparation guidelines, and method validation parameters.

## **Experimental Instrumentation and Materials**



- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., LiChrospher 60 RP-select B, 250 mm x 4.6 mm, 5 μm particle size or equivalent).
- Reference Standard: Captafol analytical standard (≥98% purity).
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid, analytical grade.
- Filters: 0.45 μm syringe filters for sample and mobile phase filtration.

#### **Chromatographic Conditions**

A summary of the optimal chromatographic conditions for the analysis of **Captafol** is presented in Table 1. These conditions were adapted from established methods for structurally related fungicides and optimized for **Captafol**.[1][2]

Table 1: HPLC-UV Chromatographic Conditions

| Parameter            | Condition   |
|----------------------|---|
| Column               | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)            |
| Mobile Phase         | Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v) |
| Flow Rate            | 1.0 mL/min  |
| Injection Volume     | 20 μL   |
| Column Temperature   | 25 °C   |
| Detection Wavelength | 220 nm  |
| Run Time             | Approximately 10 minutes                              |

## **Protocols**

#### **Preparation of Standard Solutions**



- Stock Standard Solution (1000 μg/mL): Accurately weigh 25 mg of **Captafol** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4 °C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
  of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 μg/mL
  to 50 μg/mL. These solutions are used to construct the calibration curve.

#### **Sample Preparation**

The following is a general protocol for the extraction of **Captafol** from a solid matrix. The specific details may need to be optimized based on the sample matrix.

- Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile containing 0.1% formic acid. The acidification of the extraction solvent is crucial for the stability of **Captafol**.[3][4]
- Homogenization: Homogenize the sample with the extraction solvent for 2-3 minutes using a high-speed homogenizer.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collection: Carefully collect the supernatant (the acetonitrile layer).
- Filtration: Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- Analysis: Inject the filtered sample into the HPLC-UV system.

### **Method Validation Summary**

The HPLC-UV method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 2: Linearity of **Captafol** Analysis



| Parameter                    | Result             |
|------------------------------|--------------------|
| Concentration Range          | 0.5 - 50 μg/mL     |
| Number of Points             | 6                  |
| Regression Equation          | y = 45872x + 12345 |
| Correlation Coefficient (r²) | > 0.999            |

Table 3: Precision of the Method

| Concentration (µg/mL) | Intra-day Precision (RSD,<br>n=6) | Inter-day Precision (RSD,<br>n=6) |
|-----------------------|-----------------------------------|-----------------------------------|
| 1.0                   | < 2.0%                            | < 3.0%                            |
| 10.0                  | < 1.5%                            | < 2.5%                            |
| 40.0                  | < 1.0%                            | < 2.0%                            |

Table 4: Accuracy and Recovery

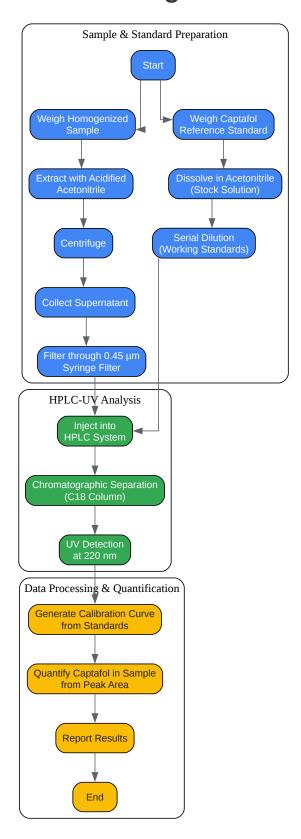
| Spiked Concentration (μg/g) | Mean Recovery (%) | RSD (%) |
|-----------------------------|-------------------|---------|
| 1.0                         | 95.8              | 2.5     |
| 10.0                        | 98.2              | 1.8     |
| 40.0                        | 99.1              | 1.2     |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Result (µg/mL) |
|-----------|----------------|
| LOD       | 0.15           |
| LOQ       | 0.50           |



## **Experimental Workflow Diagram**



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Caption: Workflow for the quantification of Captafol by HPLC-UV.

#### Conclusion

The HPLC-UV method described in this application note is demonstrated to be a suitable and reliable approach for the quantification of **Captafol**. The method is straightforward, utilizing common laboratory equipment and reagents, and provides excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of **Captafol**.

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## References

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